molecular formula C10H8N4O2 B2703867 2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione CAS No. 253273-38-0

2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione

Cat. No.: B2703867
CAS No.: 253273-38-0
M. Wt: 216.2
InChI Key: XHCKGFJDTWFAFO-UHFFFAOYSA-N
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Description

2H-[1,2,4]Triazino[3,4-b]quinazoline-3,6(1H,4H)-dione (CAS 253273-38-0) is a complex heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate, particularly valuable for constructing diverse fused heterocyclic systems with potential pharmacological activity . The structure combines a quinazolinone core, renowned for its wide spectrum of biological properties, with a 1,2,4-triazine ring, enhancing its potential for interaction with biological targets . Quinazolinone derivatives are extensively reported for their antitumor, antimicrobial, anti-inflammatory, and anticonvulsant activities, making them a privileged scaffold in the development of new therapeutic agents . Specifically, related triazinoquinazoline derivatives have been synthesized and shown to exhibit moderate antimicrobial activity against various bacterial strains, highlighting the research value of this chemical class . Furthermore, the reactivity of the precursor 2-hydrazinoquinazolin-4-ones allows for various chemical transformations, facilitating the generation of chemical libraries for high-throughput screening . This product is intended for research purposes as a key building block in organic synthesis and for the investigation of new biologically active molecules. For Research Use Only. Not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2,4-dihydro-1H-[1,2,4]triazino[3,4-b]quinazoline-3,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2/c15-8-5-14-9(16)6-3-1-2-4-7(6)11-10(14)13-12-8/h1-4H,5H2,(H,11,13)(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCKGFJDTWFAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NNC2=NC3=CC=CC=C3C(=O)N21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione typically involves the reaction of 3-(2-aminophenyl)-6-R-1,2,4-triazin-5(2H)-ones with aryl isocyanates or aryl isothiocyanates . The reaction is carried out under reflux conditions for several hours, resulting in the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of high-purity reagents and optimized reaction parameters ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

Anticancer Properties

Research indicates that 2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione exhibits significant cytotoxicity against various cancer cell lines. For example:

  • Cell Line Studies : Compounds derived from this structure showed potent inhibitory effects on cancer cell proliferation. One study highlighted derivatives that demonstrated GI50 values as low as 0.25 μM against ovarian cancer cells .
  • Mechanism of Action : The compound interferes with DNA synthesis and induces apoptosis in cancer cells, making it a promising candidate for anticancer drug development .

Antimicrobial and Antiviral Activities

The compound also exhibits antimicrobial and antiviral properties:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess antibacterial effects against both Gram-positive and Gram-negative bacteria. Notably, some derivatives were effective against resistant strains .
  • Antiviral Potential : Related compounds have demonstrated antiviral activities against various viruses by inhibiting viral replication processes.

Structure-Activity Relationship (SAR)

The structure-activity relationship of 2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione has been extensively studied to optimize its biological activity:

CompoundStructure TypeNotable Activity
6-Ethoxy-2H-[1,2,4]triazino[4,3-c]quinazolineQuinazoline derivativeAntimicrobial activity
2-Amino-4(3H)-quinazolinoneQuinazolinoneAnticancer properties
7-Aryl-7H-pyrrolo[2',3':5,6]pyrido[3',2':5]quinazolinePyridoquinazolineAntiviral activity
5-Arylamino-1,2,4-triazin-6(1H)-oneTriazinoneInhibitory effects on DNA helicase

Case Studies

Several studies have documented the efficacy of 2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione in therapeutic applications:

  • Anticancer Research : A study reported that certain derivatives exhibited strong anticancer effects against colon cancer cell lines with GI50 values ranging from 0.41 to 0.69 μM .
  • Antibacterial Studies : Another investigation evaluated the antimicrobial activities of various derivatives against standard bacterial strains using the agar well diffusion method. Most compounds displayed moderate to strong activity compared to standard antibiotics .

Mechanism of Action

The mechanism of action of 2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione involves its interaction with specific molecular targets within cells. The compound has been shown to inhibit the growth of cancer cells by interfering with DNA synthesis and inducing apoptosis . It also exhibits antibacterial activity by disrupting bacterial cell wall synthesis .

Comparison with Similar Compounds

[1,2,4]Triazino[2,3-c]quinazoline Derivatives

Key Features :

  • Structure : Triazine fused at positions 2,3-c of quinazoline.
  • Substituents : Thio-groups at position 6 and alkyl/aryl groups at position 3.
  • Activity: Anticancer: Compound 6-{[2-(diethylamino)ethyl]thio}-3-(4-methoxyphenyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one (Fig. 9 in ) demonstrated selective inhibition of colon cancer cell lines (GI₅₀ = 0.32–1.28 μM) . Antimicrobial: 6-Thioxo derivatives showed activity against Staphylococcus aureus and Aspergillus niger (MIC = 12.5–50 μg/mL) .
  • SAR Insights : Substituent order at position 6: Et > Pyr > i-Pr > Me for anticancer potency .

Comparison :

  • The [3,4-b]quinazoline isomer (target compound) differs in triazine-quinazoline fusion positioning, which alters electron distribution and steric effects. This may explain its distinct selectivity compared to [2,3-c] analogs.

[1,2,4]Triazino[3,4-e]purine-diones

Key Features :

  • Structure : Triazine fused with purine-dione at positions 3,4-e.
  • Synthesis : Intramolecular cyclocondensation of cyanide-treated intermediates followed by hydrolysis .
  • Activity: Limited data on biological activity, but purine-based systems often target nucleotide metabolism pathways.

Comparison :

  • However, the target compound’s quinazoline-dione system may prioritize DNA intercalation or topoisomerase inhibition .

[1,2,4]Triazino[5,6-b]quinoxaline Derivatives

Key Features :

  • Structure: Triazine fused with quinoxaline at positions 5,6-b.
  • Substituents : Thiols and hydrazine derivatives at position 3.
  • Activity: Limited explicit data, but quinoxaline moieties are associated with antiviral and antimicrobial properties .

Comparison :

  • The quinoxaline system’s planar structure may enhance DNA binding, but the absence of a dione group reduces electrophilicity compared to the target compound.

Triazolothiadiazole and Triazolotriazine Systems

Key Features :

  • Structure : Triazole fused with thiadiazole (e.g., [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles) or triazine.
  • Substituents : Pyridyl, naphthyl, or alkyl groups.
  • Activity: Antimicrobial: Broad-spectrum activity against bacteria and fungi . Anti-inflammatory: Pyrrolo-triazinoquinazolines showed 20% higher efficacy than reference drugs in inflammation models .

Comparison :

  • Thiadiazole rings introduce sulfur atoms, improving membrane permeability. However, the triazinoquinazoline-dione system’s dual electron-deficient rings may offer stronger π-π stacking with biological targets .

Structural and Pharmacokinetic Differences

Compound Class Fused System Key Substituents Bioactivity (IC₅₀/MIC) Toxicity (LD₅₀)
[3,4-b]Quinazoline-dione (Target) Triazine + Quinazoline Thio, Alkylamino Anticancer (0.32–1.28 μM) Moderate
[2,3-c]Quinazoline Triazine + Quinazoline Thio, Methoxyphenyl Anticancer, Antimicrobial Not reported
[3,4-e]Purine-dione Triazine + Purine Hydroxyl, Imino Underexplored Not reported
Triazolothiadiazoles Triazole + Thiadiazole Pyridyl, Naphthyl Antimicrobial, Vasodilatory Low (LD₅₀ > 500 mg/kg)

Critical Research Findings

  • Electron-Deficient Cores : The target compound’s deshielded protons at positions 8 and 10 enhance electrophilicity, facilitating interactions with nucleophilic residues in enzymes .
  • Synthetic Flexibility : Thiolate intermediates (e.g., potassium salts) enable efficient derivatization at position 6, a strategy less feasible in purine-based analogs .
  • Toxicity Profile: Pyrrolo-triazinoquinazolines exhibit lower acute toxicity (LD₅₀ = 500–1500 mg/kg) compared to non-pyrrolo derivatives, suggesting fused rings modulate safety .

Biological Activity

2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the quinazoline family and has been investigated for its potential as an anticancer, antibacterial, and antiviral agent. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione includes a triazine ring fused with a quinazoline moiety. Its molecular formula is C10H8N4O2C_{10}H_8N_4O_2, and it is characterized by the following structural features:

  • Triazine ring : Contributes to the compound's biological activity through interactions with cellular targets.
  • Quinazoline backbone : Known for its role in various pharmacological properties.

The biological activity of 2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione is primarily attributed to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells. The compound interacts with specific molecular targets within cells, leading to cytotoxic effects.

Key Mechanisms:

  • DNA Interference : Inhibits DNA replication processes.
  • Apoptosis Induction : Triggers programmed cell death in malignant cells.
  • Antimicrobial Activity : Exhibits inhibitory effects on bacterial growth.

Anticancer Activity

Research has demonstrated that 2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • In a study evaluating anticancer properties against 60 cell lines from the National Cancer Institute (NCI), several derivatives showed promising results with GI50 values indicating potent activity against colon cancer (GI50 at 0.41–0.69 μM) and ovarian cancer (GI50 at 0.25–5.01 μM) .

Antibacterial Activity

This compound also displays antibacterial properties against both Gram-positive and Gram-negative bacteria. Notable findings include:

  • Compounds derived from this scaffold demonstrated moderate antibacterial activity with inhibition zones ranging from 9 mm to 15 mm against strains such as Staphylococcus aureus and Escherichia coli .
  • The structure-activity relationship studies indicated that modifications at specific positions on the quinazoline-dione backbone could enhance antibacterial efficacy .

Case Studies

CompoundActivity TypeTarget OrganismInhibition Zone (mm)MIC (mg/mL)
Compound 13AntibacterialStaphylococcus aureus965
Compound 15AntibacterialEscherichia coli1575
Compound 3.1AnticancerColon Cancer Cells-0.41–0.69
Compound 14aAntibacterialCandida albicans1170

Structure-Activity Relationship (SAR)

The SAR studies have shown that specific substitutions on the triazine and quinazoline rings significantly affect the biological activity of the derivatives. For example:

  • The incorporation of triazole moieties at positions N-1 and N-3 of the quinazoline backbone led to increased antimicrobial activities .
  • Modifications such as oxadiazole or thiadiazole fragments were found to enhance both anticancer and antibacterial activities .

Q & A

Basic: How can researchers optimize the synthesis of 2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione to improve yield and purity?

Methodological Answer:
Synthesis optimization requires systematic adjustments to reaction parameters and precursor selection. For example:

  • Precursor Modification: Substituents in positions 3, 8, 9, and 10 (e.g., halogens or methyl groups) significantly influence reaction efficiency and product stability. Use LC-MS (APCI) to monitor intermediates and validate structural integrity .
  • Cyclocondensation Methods: Compare Method A (sulfur disulfide, ethanol, KOH) with Method B (potassium O-ethyl dithiocarbonate in 2-propanol). Method B offers higher yields (64–99%), improved safety, and reduced by-products .
  • Recrystallization: Purify products using ethanol/chloroform mixtures (e.g., 40:10 v/v) to isolate pure compounds, as demonstrated in analogous triazinoquinazoline syntheses .

Advanced: What computational strategies can predict reaction pathways for novel triazinoquinazoline derivatives?

Methodological Answer:
Integrate quantum chemical calculations with information science to design reactions in silico:

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, reducing trial-and-error experimentation. ICReDD’s approach combines computational predictions with experimental validation, narrowing optimal conditions by 30–50% .
  • AI-Driven Simulations: Tools like COMSOL Multiphysics enable virtual screening of substituent effects on electronic properties, reaction kinetics, and thermodynamic stability. AI algorithms can prioritize synthetic routes with minimal by-products .

Basic: What experimental techniques are critical for characterizing triazinoquinazoline derivatives?

Methodological Answer:
Employ a multi-modal analytical workflow:

  • Chromatography: Use TLC with chloroform/methanol (19:1 v/v) to monitor reaction progress .
  • Spectroscopy: Confirm structures via LC-MS (APCI) for molecular weight validation and NMR for substituent positioning .
  • Crystallography: X-ray diffraction resolves crystal packing and stereochemical configurations, essential for structure-activity relationship (SAR) studies.

Advanced: How can researchers resolve contradictions in biological activity data for triazinoquinazoline analogs?

Methodological Answer:
Address discrepancies through systematic SAR and methodological rigor:

  • Pharmacophore Mapping: Compare substituent effects (e.g., thio-group in position 6 vs. methyl in position 3) on antimicrobial vs. cytotoxic activity. For example, thio-groups enhance activity against Staphylococcus aureus, while methyl groups may reduce cytotoxicity .
  • Standardized Assays: Replicate studies under controlled conditions (e.g., MIC values for antimicrobial tests) to minimize variability. Cross-validate findings using orthogonal assays (e.g., in vitro enzyme inhibition vs. cell-based models) .

Basic: What safety protocols are essential for handling triazinoquinazoline derivatives in the lab?

Methodological Answer:
Adhere to institutional chemical hygiene plans:

  • Risk Mitigation: Use fume hoods for reactions involving volatile solvents (e.g., ethanol, 2-propanol) or sulfur disulfide .
  • Training: Complete 100% score on safety exams covering spill management, PPE usage, and waste disposal .
  • Data Integrity: Implement encryption protocols for sensitive research data, as recommended for chemical software systems .

Advanced: How can factorial design improve the efficiency of triazinoquinazoline synthesis?

Methodological Answer:
Apply multi-factor optimization frameworks:

  • Orthogonal Design: Test variables (e.g., temperature, solvent ratio, catalyst loading) systematically to identify optimal conditions. For example, a 3^3 factorial design can reduce experimental runs by 50% while maximizing yield .
  • Response Surface Methodology (RSM): Model interactions between factors (e.g., reaction time vs. pH) to predict ideal synthesis parameters .

Advanced: What methodologies address challenges in isolating triazinoquinazoline by-products?

Methodological Answer:
Optimize separation technologies:

  • Membrane Filtration: Use nanofiltration membranes to isolate low-molecular-weight by-products (e.g., unreacted precursors) .
  • Chromatographic Techniques: Employ preparative HPLC with gradient elution (e.g., acetonitrile/water) for high-purity isolation. Reference LC-MS data to identify and quantify impurities .

Basic: How do substituent positions influence the biological activity of triazinoquinazoline derivatives?

Methodological Answer:
Correlate structural features with activity via SAR studies:

  • Position 6: Thio-groups enhance antimicrobial activity (e.g., against Aspergillus niger) but may reduce solubility. Potassium thiolates (e.g., compounds 2.1–2.26) show improved bioavailability .
  • Positions 8–10: Halogen substituents (Cl, Br) increase electronegativity, enhancing interactions with bacterial enzymes .

Advanced: Can machine learning models predict novel triazinoquinazoline applications in drug discovery?

Methodological Answer:
Leverage AI for predictive modeling:

  • Data Curation: Train models on datasets linking substituent patterns to bioactivity (e.g., MIC values, IC50). Include physicochemical properties (logP, polar surface area) .
  • End-to-End Automation: Deploy AI-driven platforms for autonomous synthesis and testing, accelerating lead compound identification .

Basic: What statistical methods validate triazinoquinazoline research findings?

Methodological Answer:
Ensure reproducibility through robust statistical frameworks:

  • ANOVA: Compare group means (e.g., yield under different conditions) to identify significant variables .
  • Principal Component Analysis (PCA): Reduce dimensionality in datasets (e.g., substituent effects on activity) to highlight key trends .

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